molecular formula C5H9NO3S B584693 L-Cysteine, S-(2-oxoethyl)- (9CI) CAS No. 141814-32-6

L-Cysteine, S-(2-oxoethyl)- (9CI)

Cat. No.: B584693
CAS No.: 141814-32-6
M. Wt: 163.191
InChI Key: DRZHETASIKUFOK-BYPYZUCNSA-N
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Description

L-Cysteine, S-(2-oxoethyl)- (9CI) (CAS: 141814-32-6) is a modified cysteine derivative where the thiol group (-SH) of cysteine is substituted with a 2-oxoethyl group (-S-CH₂-CO-). Its molecular formula is C₅H₉NO₃S, with a molecular weight of 163.19 g/mol .

Properties

CAS No.

141814-32-6

Molecular Formula

C5H9NO3S

Molecular Weight

163.191

IUPAC Name

(2R)-2-amino-3-(2-oxoethylsulfanyl)propanoic acid

InChI

InChI=1S/C5H9NO3S/c6-4(5(8)9)3-10-2-1-7/h1,4H,2-3,6H2,(H,8,9)/t4-/m0/s1

InChI Key

DRZHETASIKUFOK-BYPYZUCNSA-N

SMILES

C(C=O)SCC(C(=O)O)N

Synonyms

L-Cysteine, S-(2-oxoethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of S-Substituted Cysteine Derivatives
Compound Name Substituent Group Molecular Formula Key Functional Groups
L-Cysteine, S-(2-oxoethyl)- (9CI) -S-CH₂-CO- C₅H₉NO₃S Thioether, Ketone
S-Diphenylmethyl-L-cysteine -S-C(C₆H₅)₂ C₁₆H₁₇NO₂S Thioether, Aromatic
S-(Carboxymethyl)-L-cysteine -S-CH₂-COOH C₅H₉NO₄S Thioether, Carboxylic Acid
S-(1,2-Dicarboxyethyl)-L-cysteine -S-CH(COOH)-CH₂-COOH C₈H₁₃NO₈S Thioether, Two Carboxylic Acids
S-Propyl-L-cysteine -S-CH₂-CH₂-CH₃ C₆H₁₃NO₂S Thioether, Alkyl Chain

Key Observations :

  • L-Cysteine, S-(2-oxoethyl)- uniquely combines a thioether linkage with a ketone group, distinguishing it from other derivatives that feature carboxylic acids (e.g., S-(carboxymethyl)-) or aromatic groups (e.g., S-diphenylmethyl-) .
  • The ketone group in S-(2-oxoethyl)- may confer reactivity toward nucleophiles (e.g., in Schiff base formation), unlike the inert alkyl chains in S-propyl-L-cysteine .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Water Solubility* LogP (Predicted) Stability Notes
L-Cysteine, S-(2-oxoethyl)- (9CI) 163.19 Moderate -1.2 Sensitive to oxidation
S-Diphenylmethyl-L-cysteine 287.38 Low 3.5 Stable; aromatic shielding
S-(Carboxymethyl)-L-cysteine 179.19 High -2.8 High polarity due to -COOH
S-(1,2-Dicarboxyethyl)-L-cysteine 283.25 High -3.5 Chelating agent; pH-sensitive
S-Propyl-L-cysteine 163.24 Moderate 0.5 Alkyl chain reduces polarity

Notes:

  • *Water solubility is inferred from functional groups; carboxylic acid derivatives (e.g., S-(carboxymethyl)-) exhibit higher solubility than aromatic or alkyl-substituted analogs .
  • The ketone in S-(2-oxoethyl)- may reduce stability under basic conditions due to enolization or nucleophilic attack .
Metabolic Pathways and Toxicity
  • L-Cysteine, S-(2-oxoethyl)-: Limited direct data, but structurally similar compounds (e.g., S-(2-chloroethyl)- analogs) are metabolized by renal β-lyase enzymes, generating reactive intermediates linked to nephrotoxicity .
  • S-Diphenylmethyl-L-cysteine: No reported nephrotoxicity; bulky aromatic groups may hinder β-lyase-mediated activation .
  • S-(1,2-Dicarboxyethyl)-L-cysteine : Found in vertebrate lenses and implicated in cataract formation; its dicarboxyethyl group may interfere with redox balance .

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